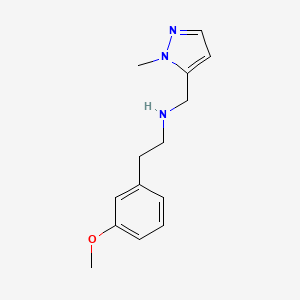
2-(3-Methoxyphenyl)-N-((1-methyl-1H-pyrazol-5-yl)methyl)ethanamine
Vue d'ensemble
Description
2-(3-Methoxyphenyl)-N-((1-methyl-1H-pyrazol-5-yl)methyl)ethanamine, also known as MPMP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. This compound belongs to the class of phenethylamines and is structurally similar to other psychoactive compounds such as amphetamines and phenylethylamines. The purpose of
Applications De Recherche Scientifique
2-(3-Methoxyphenyl)-N-((1-methyl-1H-pyrazol-5-yl)methyl)ethanamine has been studied for its potential applications in the field of neuroscience. Specifically, it has been investigated for its ability to modulate the activity of serotonin and dopamine receptors in the brain. These neurotransmitters are involved in a variety of physiological and behavioral processes, including mood regulation, reward processing, and motor control. 2-(3-Methoxyphenyl)-N-((1-methyl-1H-pyrazol-5-yl)methyl)ethanamine has been shown to have a higher affinity for serotonin receptors compared to dopamine receptors (Nagai et al., 2007).
Mécanisme D'action
The exact mechanism of action of 2-(3-Methoxyphenyl)-N-((1-methyl-1H-pyrazol-5-yl)methyl)ethanamine is not fully understood. However, it is believed to act as a partial agonist at serotonin and dopamine receptors in the brain. This means that it can bind to these receptors and activate them, but not to the same extent as full agonists such as amphetamines. 2-(3-Methoxyphenyl)-N-((1-methyl-1H-pyrazol-5-yl)methyl)ethanamine has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its psychoactive effects (Nagai et al., 2007).
Biochemical and Physiological Effects:
2-(3-Methoxyphenyl)-N-((1-methyl-1H-pyrazol-5-yl)methyl)ethanamine has been shown to have a range of effects on the brain and body. In animal studies, it has been found to increase locomotor activity and induce hyperthermia (Nagai et al., 2007). It has also been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its psychoactive effects (Nagai et al., 2007). In addition, 2-(3-Methoxyphenyl)-N-((1-methyl-1H-pyrazol-5-yl)methyl)ethanamine has been shown to have anxiolytic and antidepressant-like effects in animal models (Nagai et al., 2007).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-Methoxyphenyl)-N-((1-methyl-1H-pyrazol-5-yl)methyl)ethanamine in lab experiments is that it is relatively easy to synthesize and purify. In addition, it has been shown to have a high affinity for serotonin receptors, which may make it a useful tool for studying the role of serotonin in the brain. However, one limitation of using 2-(3-Methoxyphenyl)-N-((1-methyl-1H-pyrazol-5-yl)methyl)ethanamine in lab experiments is that its psychoactive effects may confound the results of behavioral assays. In addition, its potential for abuse may make it difficult to obtain regulatory approval for its use in research.
Orientations Futures
There are several potential future directions for research on 2-(3-Methoxyphenyl)-N-((1-methyl-1H-pyrazol-5-yl)methyl)ethanamine. One area of interest is its potential as a treatment for psychiatric disorders such as depression and anxiety. Another area of interest is its potential as a tool for studying the role of serotonin and dopamine in the brain. Finally, further research is needed to fully understand the mechanism of action of 2-(3-Methoxyphenyl)-N-((1-methyl-1H-pyrazol-5-yl)methyl)ethanamine and its effects on the brain and body.
Conclusion:
In conclusion, 2-(3-Methoxyphenyl)-N-((1-methyl-1H-pyrazol-5-yl)methyl)ethanamine is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to learn about this compound, its potential for use in research makes it an important area of study for the future.
Propriétés
IUPAC Name |
2-(3-methoxyphenyl)-N-[(2-methylpyrazol-3-yl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-17-13(7-9-16-17)11-15-8-6-12-4-3-5-14(10-12)18-2/h3-5,7,9-10,15H,6,8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPILZOWSNJKECS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNCCC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)-N-((1-methyl-1H-pyrazol-5-yl)methyl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid hydrobromide](/img/structure/B3216325.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B3216340.png)
![2-{[(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol](/img/structure/B3216347.png)
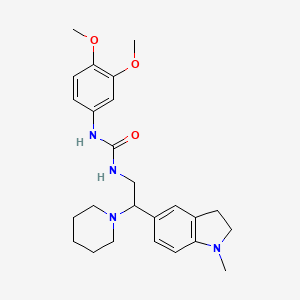
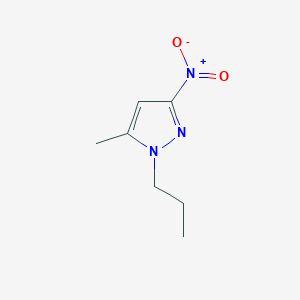
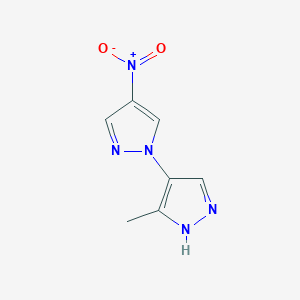
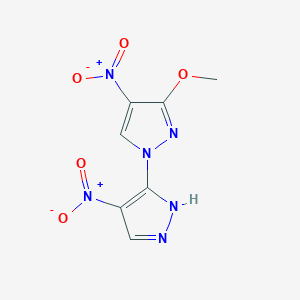

![2-(1,3-dioxoisoindolin-2-yl)-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B3216388.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide](/img/structure/B3216391.png)

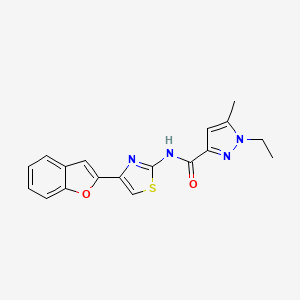
![1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine](/img/structure/B3216401.png)